3-Thiophen-3-ylprop-2-enoic acid

Description

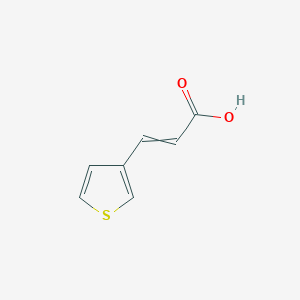

3-Thiophen-3-ylprop-2-enoic acid (CAS: 102696-71-9; IUPAC: (E)-3-thiophen-3-ylprop-2-enoic acid) is a conjugated carboxylic acid derivative featuring a thiophene ring substituted at the 3-position with a propenoic acid moiety. Its molecular formula is C₇H₆O₂S, with a molecular weight of 154.19 g/mol . The compound exists predominantly in the trans (E) configuration due to conjugation between the α,β-unsaturated carbonyl group and the thiophene ring, enhancing its stability and electronic properties .

This compound is utilized in organic electronics, particularly in synthesizing conjugated polymers for applications such as organic light-emitting diodes (OLEDs) and conductive films . Its thiophene backbone contributes to charge transport properties, while the carboxylic acid group enables functionalization for copolymer synthesis .

Properties

IUPAC Name |

3-thiophen-3-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRYYUKILKRGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312217 | |

| Record name | 3-(3-Thienyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-52-4 | |

| Record name | 3-(3-Thienyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Thienyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Thiophen-3-ylprop-2-enoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a thiophene ring, which is known for its ability to interact with various biological targets. The structure can be represented as follows:

This structure contributes to its reactivity and potential biological activity, particularly in modulating enzyme functions and influencing cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions and may also participate in hydrogen bonding due to the presence of the carboxylic acid group. This dual functionality enhances its binding affinity to various enzymes and receptors, potentially inhibiting their activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study reported that modifications to the thiophene structure led to increased cytotoxicity against colon cancer cell lines, with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 12.5 | Induction of apoptosis |

| KM20L2 (Colon) | 15.0 | Cell cycle arrest |

| UOK262 (Renal) | 30.0 | Caspase activation |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the activity of glutathione-dependent enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in inflammatory pathways. Inhibition of this enzyme could lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Study on Cancer Cell Lines

A significant study explored the effects of various derivatives of this compound on different cancer cell lines. The results highlighted that compounds with specific substitutions on the thiophene ring exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

- Methodology : The study employed MTT assays to assess cell viability after treatment with varying concentrations of the compound.

- Findings : Derivatives showed a dose-dependent decrease in cell viability, with some compounds achieving over 70% inhibition at concentrations below 20 µM.

Anti-inflammatory Effects in Animal Models

Another study evaluated the anti-inflammatory effects of this compound using rat models for paw edema induced by carrageenan.

- Dosage : Rats were administered doses ranging from 10 mg/kg to 50 mg/kg.

- Results : The compound significantly reduced paw swelling compared to control groups, indicating potent anti-inflammatory activity.

Comparison with Similar Compounds

3-Thiophen-2-ylprop-2-enoic Acid

- Structure: Features a thiophene ring substituted at the 2-position with the propenoic acid group.

- Molecular Formula: C₇H₆O₂S (same as 3-Thiophen-3-ylprop-2-enoic acid).

- Key Differences :

Thiophene-3-acetic Acid (CAS: 6964-21-2)

- Structure : Contains a thiophene ring at the 3-position with an acetic acid (–CH₂COOH) substituent.

- Molecular Formula : C₆H₆O₂S.

- Key Differences :

2-(Thiophen-2-yl)propanoic Acid (CAS: 54955-39-4)

- Structure: Propanoic acid (–CH₂CH₂COOH) linked to thiophene at the 2-position.

- Molecular Formula : C₇H₈O₂S.

- Key Differences :

Physicochemical and Functional Comparisons

Application-Specific Comparisons

Conductive Polymers

- This compound is preferred over Thiophene-3-acetic acid in poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives due to its extended conjugation, enhancing electrical conductivity .

- 3-Thiophen-2-ylprop-2-enoic acid shows lower charge mobility in polythiophene films compared to the 3-substituted isomer .

Pharmaceutical Intermediates

- Thiophene-3-acetic acid is used in synthesizing drospirenone-related compounds (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.